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Compound of Interest

Compound Name: 4-(Propionylamino)benzoic acid

Cat. No.: B099383

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 4-(Propionylamino)benzoic acid. While a complete set of experimentally validated spectra
for this specific compound is not readily available in public-domain databases, this document
outlines the predicted spectroscopic characteristics based on its chemical structure and data
from analogous compounds. It also includes detailed, generalized experimental protocols for
acquiring such data.

Chemical Structure and Properties
e |[UPAC Name: 4-(Propionylamino)benzoic acid

» Molecular Formula: C10H1:NOs

e Molecular Weight: 193.20 g/mol

e CAS Number: 10457-55-3

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-
(Propionylamino)benzoic acid. These predictions are derived from the analysis of its
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functional groups and comparison with spectroscopic data of similar molecules such as 4-
aminobenzoic acid, benzoic acid, and various amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: DMSO-ds)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~12.5 Singlet 1H -COOH
~10.2 Singlet 1H -NH-
~7.9 Doublet 2H Ar-H (ortho to -COOH)
~7.7 Doublet 2H Ar-H (ortho to -NHCO)
~2.3 Quartet 2H -CH2-
~1.1 Triplet 3H -CHs

Table 2: Predicted 13C NMR Data (Solvent: DMSO-ds)

Chemical Shift (6, ppm) Assighment

~172.5 -C=0 (amide)

~167.0 -C=0 (acid)

~143.0 Ar-C (quaternary, attached to -NHCO)
~130.5 Ar-C-H (ortho to -COOH)

~125.0 Ar-C (quaternary, attached to -COOH)
~118.5 Ar-C-H (ortho to -NHCO)

~30.0 -CHa-

~10.0 -CHs
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid Phase, KBr pellet)

Wavenumber (cm~?) Intensity Assignment

3400-2400 Broad O-H stretch (carboxylic acid
dimer)

~3300 Medium N-H stretch (amide)

~1690 Strong C=0 stretch (carboxylic acid)

~1660 Strong C=0 stretch (Amide | band)

~1600, ~1520 Medium-Strong C=C stretch (aromatic ring)

~1540 Medium N-H bend (Amide Il band)

~1300 Medium C-O stretch

~1250 Medium C-N stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - El)

m/z Proposed Fragment
193 [M]* (Molecular lon)
176 [M - OH]*
137 [M - C2HsCOJ*
120 [M - C2HsCO - OH]*
92 [CeHaNH2]*
57 [C2HsCO]*
Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data for a solid sample

like 4-(Propionylamino)benzoic acid.

NMR Spectroscopy

Sample Preparation: Accurately weigh 10-20 mg of 4-(Propionylamino)benzoic acid into a
clean, dry vial.[1] Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds,
as the compound may have limited solubility in CDCIs). Ensure the sample is fully dissolved,
using gentle vortexing or sonication if necessary.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR
tube to a height of about 4-5 cm.[1]

Data Acquisition:
o Insert the NMR tube into the spectrometer.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
homogeneity.

o Acquire the *H NMR spectrum. A standard acquisition may include 16-32 scans.

o Acquire the 13C NMR spectrum. Due to the lower natural abundance of 13C, a larger
number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise
ratio.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Calibrate the chemical shifts using the residual solvent
peak as an internal standard (e.g., DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

IR Spectroscopy (KBr Pellet Method)

Sample Preparation: Grind 1-2 mg of 4-(Propionylamino)benzoic acid with approximately
100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a
fine, homogeneous powder is obtained.[2][3]

Pellet Formation: Place the mixture into a pellet die and apply several tons of pressure using
a hydraulic press to form a transparent or translucent pellet.[2]
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» Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record
the spectrum, typically in the range of 4000-400 cm~*. A background spectrum of air should
be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron lonization)

o Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer, typically via a direct insertion probe.[4] The probe is heated to volatilize the
sample into the ion source.

« lonization: In the ion source, the gaseous sample molecules are bombarded with a beam of
high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6][7]

e Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized
compound like 4-(Propionylamino)benzoic acid.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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